3-(Methoxymethyl)-3-fluoroazetidine

Description

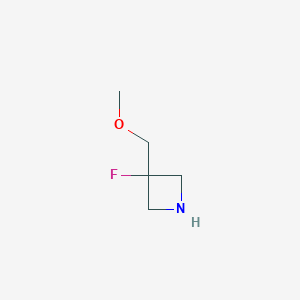

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFBGLTXYJVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxymethyl 3 Fluoroazetidine and Analogous Fluoroazetidines

Direct Synthetic Routes to 3-(Methoxymethyl)-3-fluoroazetidine

The direct synthesis of this compound can be approached through two main strategies: building the azetidine (B1206935) ring from an acyclic precursor that already contains the key substituents, or introducing the fluorine atom onto a pre-formed azetidine ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of strained ring systems like azetidines. This approach typically involves a nitrogen-containing acyclic precursor that undergoes a ring-closing reaction.

The formation of the azetidine ring can be achieved through the intramolecular nucleophilic substitution of a suitable halogenated precursor. frontiersin.org In this method, a 3-amino-2-(methoxymethyl)-2-halopropane derivative, often protected at the nitrogen atom (e.g., with a Boc group), undergoes cyclization. The nitrogen atom acts as the nucleophile, displacing a halide from the carbon backbone to form the four-membered ring. The success of this reaction is dependent on the nature of the leaving group, the choice of base, and the reaction conditions, which must be carefully optimized to favor the 4-exo-tet cyclization pathway.

A general representation of this approach is the cyclization of an N-protected 2-chloro-2-(methoxymethyl)propylamine. The use of a strong, non-nucleophilic base is often required to deprotonate the nitrogen protecting group, thereby increasing its nucleophilicity and promoting the ring-closing reaction.

| Precursor Type | General Conditions | Product | Ref. |

| N-Boc-2-chloro-2-(methoxymethyl)propylamine | Strong base (e.g., NaH, KHMDS), aprotic solvent (e.g., THF, DMF), 0 °C to RT | N-Boc-3-(methoxymethyl)azetidine | researchgate.net |

Table 1: Representative conditions for intramolecular cyclization via nucleophilic substitution.

The synthesis of azetidines through the cyclization of substituted β-haloamines is a well-established method. frontiersin.org For the synthesis of 3-fluoroazetidines, this would involve a precursor that already contains the fluorine atom. Similarly, the intramolecular cyclization of alkenyl azides can lead to the formation of azetidine rings, although this method is less commonly reported for 3-fluoro-3-substituted azetidines.

The challenge in these approaches lies in the synthesis of the fluorinated acyclic precursors. These precursors must be carefully designed to facilitate the desired cyclization and avoid competing elimination or rearrangement reactions.

Strategies Involving Fluorine Atom Introduction

An alternative to cyclizing a fluorinated precursor is to introduce the fluorine atom onto a pre-existing azetidine scaffold. This can be achieved through deoxofluorination of a hydroxylated azetidine or by electrophilic fluorination of an activated methylene (B1212753) group.

Deoxofluorination is a common method for converting a hydroxyl group to a fluorine atom. In the context of synthesizing this compound, this would involve the treatment of N-protected 3-hydroxy-3-(methoxymethyl)azetidine with a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly used reagents for this transformation. orgsyn.orgsigmaaldrich.com

The reaction proceeds via the formation of a fluorosulfurane intermediate, followed by nucleophilic attack of the fluoride (B91410) ion, leading to the displacement of the hydroxyl group with inversion of configuration if the carbon is chiral. The choice of solvent, temperature, and the specific fluorinating agent can significantly impact the reaction's yield and selectivity. It is crucial to use anhydrous conditions as these reagents are sensitive to moisture. orgsyn.org

| Substrate | Fluorinating Agent | Typical Conditions | Product | Ref. |

| N-Boc-3-hydroxy-3-(methoxymethyl)azetidine | DAST or Deoxo-Fluor | Anhydrous CH2Cl2, -78 °C to RT | N-Boc-3-(methoxymethyl)-3-fluoroazetidine | nih.gov |

Table 2: General conditions for deoxofluorination of a hydroxylated azetidine.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. For a 3-substituted azetidine, this would require the generation of an enolate or a similar nucleophilic species at the C3 position, followed by trapping with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

This approach is contingent on the ability to selectively deprotonate the C3 position of the azetidine ring without causing ring opening or other side reactions. The presence of an activating group, such as a carbonyl, adjacent to the C3 position can facilitate the formation of the required nucleophile. For a substrate like N-Boc-3-(methoxymethyl)azetidine, direct deprotonation at C3 would be challenging. A more plausible strategy would involve a precursor with a C3-keto group, which could be fluorinated and then the keto group reduced or modified to the desired methoxymethyl substituent.

| Substrate Type | Reagents | Product |

| N-Boc-3-ketoazetidine derivative | 1. Base (e.g., LDA, KHMDS) 2. Electrophilic fluorine source (e.g., NFSI, Selectfluor) | N-Boc-3-fluoro-3-ketoazetidine derivative |

Table 3: General approach for electrophilic fluorination of an activated azetidine.

General Synthetic Routes to 3-Fluoroazetidines: Precedents and Adaptability

The construction of the strained 4-membered azetidine ring, particularly with the introduction of a fluorine atom at a quaternary center, presents unique synthetic challenges. Several methodologies have been developed and adapted for the synthesis of 3-fluoroazetidines. These routes often involve the formation of a linear precursor followed by an intramolecular cyclization or the modification of a pre-existing azetidine or β-lactam core.

Bromofluorination-Cyclization Sequences of N-Alkenylimines

A notable and effective method for the synthesis of 3-fluoroazetidines involves the bromofluorination of N-alkenylimines, followed by a cyclization step. acs.orgarkat-usa.org This strategy leverages the reactivity of the carbon-carbon double bond in an alkenyl moiety to introduce the required fluorine and a leaving group (bromine) for the subsequent ring-forming reaction.

The general sequence begins with the reaction of an N-alkenylimine with a source of electrophilic bromine and nucleophilic fluorine. This results in the formation of a bromofluorinated N-alkylimine intermediate. Subsequent reduction of the imine to an amine, followed by intramolecular nucleophilic substitution of the bromine atom by the newly formed amino group, leads to the desired 3-fluoroazetidine (B1273558) ring system. arkat-usa.org This approach has been successfully applied to the synthesis of various 3-alkyl- and 3-aryl-3-fluoroazetidines. arkat-usa.org

The success of the bromofluorination-cyclization strategy is highly dependent on the regio- and diastereoselectivity of the key steps.

Regioselectivity: The bromofluorination of the carbon-carbon double bond in N-alkenylimines has been shown to be highly regioselective. acs.orgarkat-usa.org The reaction typically proceeds via a bromonium ion intermediate, which is then opened by a fluoride ion. The regioselectivity of this opening is influenced by electronic and steric factors, but generally, the fluorine atom adds to the more substituted carbon of the double bond. This regiochemical outcome is crucial for the formation of 3-fluoroazetidines.

Diastereoselectivity: The diastereoselectivity of the cyclization step, where the amine displaces the bromide, can be influenced by the stereochemistry established during the bromofluorination step and the conditions of the cyclization. The relative stereochemistry of the substituents on the newly formed azetidine ring is a critical consideration, especially when chiral starting materials are used or when specific diastereomers are desired for biological applications. The cyclization is often subject to kinetic and thermodynamic controls, which can be manipulated to favor the desired diastereomer. nih.gov

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, is one of the most widely used methods for the synthesis of azetidines. acs.orgrsc.org The vast body of literature on β-lactam synthesis, driven by their importance as antibiotics, provides a diverse range of starting materials for this approach.

The reduction of the amide carbonyl group in the β-lactam ring to a methylene group directly yields the corresponding azetidine. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. Common reducing agents include diborane, lithium aluminum hydride (LiAlH₄), and alanes. acs.org

A significant advantage of synthesizing azetidines via the reduction of β-lactams is the general retention of stereochemistry at the ring carbons. acs.org The substituents on the β-lactam ring typically maintain their relative and absolute configurations during the reduction process. This stereochemical fidelity is particularly valuable for the synthesis of enantiomerically pure azetidines from chiral β-lactams. The use of specific hydroalane reagents, such as those generated in situ from LiAlH₄ and aluminum chloride, has been shown to be highly effective for this conversion, proceeding in high yields and without loss of optical activity.

| Starting Material | Reducing Agent | Product | Stereochemical Outcome | Reference |

| N-Substituted Azetidin-2-one | Diborane, LiAlH₄, Alanes | N-Substituted Azetidine | Retention of stereochemistry | acs.org |

| Optically Active Azetidin-2-one | Hydroalanes (e.g., AlH₂Cl, AlHCl₂) | Optically Active Azetidine | Retention of optical activity |

Gold-Catalyzed Intermolecular Oxidative Cyclization for Azetidinone Formation

A more recent and innovative approach to azetidine ring systems involves the use of gold catalysis. Specifically, gold-catalyzed intermolecular oxidative cyclization of N-propargylsulfonamides provides a flexible and stereoselective route to azetidin-3-ones. nih.govnih.govoregonstate.edu These azetidin-3-ones are versatile intermediates that can be further functionalized to access a variety of substituted azetidines.

The key step in this methodology is the gold-catalyzed reaction that generates a reactive α-oxogold carbene intermediate from a terminal alkyne. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This method offers a powerful alternative to traditional methods that may require the use of hazardous diazo compounds. nih.gov

Once the azetidin-3-one is formed, it can be converted to the corresponding azetidine through a two-step sequence. First, the ketone functionality at the 3-position can be reduced to a hydroxyl group. Subsequent deoxygenation would then furnish the azetidine. Alternatively, the hydroxyl group can be converted into a good leaving group, followed by a reductive removal.

For the synthesis of a 3-fluoroazetidine from an azetidin-3-one, the ketone would first be converted to a hydroxyl group. This alcohol could then be subjected to a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 3-position. This approach allows for the late-stage introduction of the fluorine atom, which can be advantageous in a multi-step synthesis.

| Precursor | Key Reaction | Intermediate | Subsequent Steps | Final Product | Reference |

| N-Propargylsulfonamide | Gold-catalyzed oxidative cyclization | Azetidin-3-one | Reduction of ketone, fluorination | 3-Fluoroazetidine | nih.govnih.govoregonstate.edu |

Photochemical Approaches for Azetidine Ring Formation

Photochemical reactions offer a powerful and sustainable means to construct strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org These methods can forge the four-membered azetidine ring from acyclic precursors under mild conditions.

Yang Reaction and Related Photocyclizations

A prominent photochemical method for azetidine synthesis is the Norrish-Yang Type II reaction. nih.gov This intramolecular cyclization typically begins with an α-amino ketone precursor. beilstein-journals.orgdurham.ac.uk The mechanism proceeds through several key steps:

Photochemical Excitation : Upon irradiation with UV light, the carbonyl group of the α-amino ketone is excited from its ground state (n) to an excited state (π*). chemrxiv.org

Intramolecular Hydrogen Abstraction : The excited carbonyl's oxygen-centered radical abstracts a hydrogen atom from the γ-position on the amine substituent. This 1,5-hydrogen atom transfer (HAT) occurs via a geometrically favored six-membered cyclic transition state, generating a 1,4-biradical intermediate. beilstein-journals.org

Radical Recombination (Cyclization) : The two radical centers of the intermediate then combine to form a new carbon-carbon bond, closing the four-membered ring and yielding a 3-hydroxyazetidine product. beilstein-journals.orgdurham.ac.uk

A competing pathway is the Norrish Type II cleavage, which can lead to fragmentation of the molecule instead of cyclization. beilstein-journals.org The success and chemoselectivity of the Yang cyclization are highly dependent on factors like the substitution pattern and the choice of protecting groups on the nitrogen atom. beilstein-journals.org

Recent advancements have utilized continuous-flow photochemical reactors to improve the efficiency and scalability of the Norrish-Yang reaction, allowing for multi-gram synthesis of 3-hydroxyazetidines, which are valuable precursors for other functionalized azetidines. durham.ac.ukrsc.org

[3+2] Cycloaddition Strategies and Analogous Methodologies for Azetidine Construction

While cycloaddition reactions are a cornerstone of heterocyclic synthesis, the direct construction of the four-membered azetidine ring via a [3+2] cycloaddition is not a standard transformation. This type of reaction, by definition, combines a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring. mdpi.comnih.gov

Utilization of Azomethine Ylides and Related Dipoles

Azomethine ylides are classic 1,3-dipoles extensively used in [3+2] cycloaddition reactions with alkenes and alkynes to produce five-membered N-heterocycles like pyrrolidines and pyrrolines. mdpi.comnih.govnih.gov These reactions are valued for their high degree of regio- and stereoselectivity. mdpi.com The in-situ generation of azomethine ylides can be achieved through various methods, such as the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes. nih.govnih.gov

Although a direct [3+2] pathway to azetidines is not typical, related cycloaddition strategies are highly effective for synthesizing the azetidine core:

[2+2] Cycloaddition: This approach involves the reaction of two two-atom components, such as an imine and an alkene, to form the four-membered ring. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a known method for azetidine synthesis. wikipedia.org Recently, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to produce densely functionalized azetidines. wikipedia.org

[3+1] Cycloaddition: In this strategy, a three-atom fragment reacts with a single-atom component. For instance, the enantioselective synthesis of 2-azetines has been achieved through a [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, catalyzed by a copper-chiral sabox ligand system. nih.gov

Protecting Group Strategies and Stereochemical Control in Synthesis

The synthesis of complex, functionalized azetidines requires careful management of reactive functional groups and precise control over stereochemistry. Protecting group strategies are integral to masking reactive sites, while stereoselective methods guide the formation of specific isomers.

Development of Diastereoselective and Enantioselective Synthetic Pathways

Controlling the three-dimensional arrangement of atoms is paramount for creating specific, biologically active molecules. Diastereoselective and enantioselective methods are employed to synthesize azetidines with defined stereocenters.

Diastereoselective Synthesis: This approach creates a specific diastereomer from a mixture of possibilities. The diastereoselectivity of azetidine ring-closure reactions can often be controlled by the substituents already present in the precursor. For instance, the nature of the N-benzyl substituent can lead to complete diastereoselectivity in certain cyclizations. acs.org

Enantioselective Synthesis: This aims to produce one enantiomer preferentially over the other. Key strategies include:

Chiral Pool Synthesis: Starting from readily available enantiopure materials, such as amino acids or chiral sulfinamides, to build the azetidine ring. acs.orgacs.org

Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, which is then removed.

Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to induce enantioselectivity. This has been demonstrated in the asymmetric hydrogenation of unsaturated azetine precursors to yield enantioenriched azetidine carboxylic acids and in gold-catalyzed cyclizations of chiral N-propargylsulfonamides to give chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). acs.org

Chiral Auxiliary and Asymmetric Catalysis Approaches for Azetidine Stereocenters

The creation of a stereocenter at the C3-position of the azetidine ring, particularly when it bears a fluorine atom, is a notable challenge in synthetic chemistry. The stereoselective synthesis of 3-fluoroazetidines is of significant interest due to the profound impact of stereochemistry on the biological activity of molecules. To address this, chemists have developed strategies utilizing chiral auxiliaries and asymmetric catalysis to control the three-dimensional arrangement of atoms at the C3 stereocenter.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. In the synthesis of 3-fluoroazetidines, chiral auxiliaries can be employed to govern the formation of the C3 stereocenter. For instance, a prochiral 3-azetidinone can be functionalized with a chiral auxiliary, which then directs the stereoselective addition of a fluorine atom. The steric and electronic properties of the chosen auxiliary are critical in achieving high diastereoselectivity. Well-known examples of chiral auxiliaries that have been successfully used in various asymmetric syntheses include Evans' oxazolidinones and Oppolzer's sultams. The application of a fluorous oxazolidinone chiral auxiliary has been shown to facilitate excellent stereocontrol and simplify product purification. nih.gov

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. numberanalytics.com This method is highly sought after for the synthesis of chiral 3-fluoroazetidines. A primary strategy involves the enantioselective fluorination of a prochiral azetidine precursor. This can be achieved by generating a nucleophilic species, such as a 1-N-protected-3-azetidinyl enolate, which then reacts with an electrophilic fluorinating agent in the presence of a chiral catalyst.

Both transition-metal catalysis and organocatalysis have been explored for this purpose. Chiral complexes of metals like palladium, copper, and nickel, featuring chiral ligands, have been investigated for their catalytic activity in asymmetric fluorinations. The ligand's structure is crucial for inducing high enantioselectivity.

Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for asymmetric fluorination. For instance, an iodine(I)/iodine(III) catalysis strategy has been successfully employed for the enantioselective synthesis of 3-fluorochromanes, demonstrating the potential of such approaches for creating C-F bonds stereoselectively. nih.govnih.gov This type of strategy could potentially be adapted for the synthesis of chiral 3-fluoroazetidines.

Furthermore, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which are valuable precursors for further functionalization. nih.gov Another approach involves the lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgnih.gov These methods highlight the diverse catalytic strategies available for constructing the chiral azetidine framework, which can then be subjected to fluorination.

The development of these stereoselective methods is crucial for accessing a wide array of enantiomerically pure 3-fluoroazetidine building blocks for applications in medicinal chemistry and drug discovery.

Data on Stereoselective Azetidine Synthesis

| Precursor/Substrate | Catalyst/Auxiliary | Product Type | Key Feature |

| Chiral N-propargylsulfonamides | Gold catalyst | Chiral azetidin-3-ones | Stereoselective synthesis of precursors for functionalized azetidines. nih.gov |

| cis-3,4-epoxy amines | La(OTf)3 | Azetidines | Catalytic intramolecular regioselective aminolysis. frontiersin.orgnih.gov |

| Allyl phenyl ethers | Iodine(I)/Iodine(III) catalyst | Enantioenriched 3-fluorochromanes | Enantioselective fluorocyclization, applicable to related heterocycles. nih.govnih.gov |

| α,β-unsaturated systems | Fluorous oxazolidinone chiral auxiliary | Acyclic products | High stereoselectivity and simplified purification. nih.gov |

Mechanistic Investigations and Reaction Pathways of Fluorinated Azetidines

Elucidation of Azetidine (B1206935) Ring Formation Mechanisms

The construction of the four-membered azetidine ring is a challenging yet essential process in the synthesis of these compounds. Various mechanistic pathways have been explored to achieve this transformation efficiently.

Detailed Analysis of Intramolecular Cyclization Mechanisms (e.g., SN2-type)

A primary and widely employed method for constructing the azetidine ring is through intramolecular cyclization. This process often proceeds via a nucleophilic substitution reaction, where a nitrogen-containing nucleophile displaces a leaving group within the same molecule. The most common pathway for this transformation is an SN2-type mechanism.

In a typical SN2-type cyclization, a γ-amino alcohol or a derivative thereof serves as the precursor. The hydroxyl group is first converted into a good leaving group, such as a tosylate or a halide. Subsequently, the amine nitrogen acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group and displacing it in a single concerted step. This backside attack results in the inversion of stereochemistry at the electrophilic carbon, a hallmark of the SN2 reaction. The formation of the strained four-membered ring is often in competition with intermolecular reactions and elimination pathways. acs.orgresearchgate.net

The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions. For instance, the use of strong bases can promote the deprotonation of the amine, enhancing its nucleophilicity and facilitating the cyclization. However, harsh conditions can also favor side reactions.

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Precursor | Leaving Group | Reaction Conditions | Product | Mechanism |

| γ-Amino alcohol | Tosylate | Base (e.g., NaH) | N-Substituted azetidine | SN2 |

| N-(3-bromo-2-fluoropropyl)imine | Bromide | - | 3-Fluoroazetidine (B1273558) derivative | SN2-type |

| γ-Amino alcohol | - | 1,1'-Carbonyldiimidazole (CDI) | N-Substituted azetidine | SN2-type |

This table provides illustrative examples of intramolecular cyclization reactions leading to azetidines, highlighting the precursor, leaving group, and general reaction conditions.

The synthesis of 3-fluoroazetidines can also be achieved through precursors like N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which are excellent substrates for intramolecular cyclization to form the desired fluorinated azetidine ring. nih.gov

Mechanistic Pathways of Cascade and Domino Reactions Leading to Azetidines

Cascade and domino reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like azetidines from simple starting materials in a single pot. nih.gov These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next.

One notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to produce azetidines. nih.gov This process involves a [3+1] radical cascade cyclization. The reaction is initiated by the formation of an α-aminoalkyl radical, which then adds to the alkyne to generate a vinyl radical. This intermediate undergoes a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism, highlighting the critical role of a tertiary radical intermediate in the successful cyclization. nih.gov

Another approach involves the use of organocatalysis to initiate a cascade of reactions. For instance, a cascade reaction has been developed that allows for multiple fluorination reactions to occur through the sequential generation of reactive intermediates from simple cyclobutanol (B46151) derivatives. sciencedaily.com This strategy, likened to "molecular origami," enables the formation of complex fluorinated molecules in a single operation. sciencedaily.com

Regioselectivity and Stereoselectivity in Fluorination Processes

The introduction of a fluorine atom into a molecule can dramatically alter its biological and chemical properties. Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the fluorine atom is therefore of paramount importance.

Factors Influencing Site-Selective Fluorine Introduction

The regioselective fluorination of precursors to azetidines is a critical step in the synthesis of compounds like 3-(Methoxymethyl)-3-fluoroazetidine. The site of fluorination is often dictated by the electronic and steric properties of the substrate and the nature of the fluorinating agent.

In the context of fluorinating precursors that will subsequently cyclize to form azetidines, the fluorination often occurs on a carbon atom that will become the C3 position of the azetidine ring. For example, in the synthesis of 3-fluoroazetidines from N-(alkylidene or 1-arylmethylidene)-2-propenylamines, the initial step involves the regiospecific functionalization to introduce a fluorine atom at the C2 position of the propyl chain, which ultimately becomes the C3 of the azetidine. nih.gov

The choice of fluorinating reagent plays a crucial role. Electrophilic fluorinating agents, such as N-fluorobis(phenylsulfonyl)imide (NFSI), are often used in conjunction with a strong base to deprotonate a carbon acid, followed by quenching with the electrophilic fluorine source. google.com The regioselectivity in such cases is determined by the site of deprotonation, which is influenced by the acidity of the C-H bonds and steric hindrance.

In other systems, such as the fluorination of allenes using I(I)/I(III) catalysis, the regioselectivity is governed by the electronic properties of the allene (B1206475) and the nature of the catalyst. nih.gov This method allows for the highly regioselective synthesis of propargylic fluorides, which can be precursors to fluorinated heterocycles. nih.gov The use of an inexpensive HF source that acts as both a nucleophile and a Brønsted acid activator is a key feature of this strategy. nih.gov

Table 2: Factors Influencing Regioselective Fluorination

| Factor | Influence on Regioselectivity | Example |

| Substrate Structure | Electronic effects (e.g., inductive, resonance) and steric hindrance direct the fluorinating agent to a specific site. | Fluorination of an enolate will occur at the α-carbon. |

| Fluorinating Agent | Electrophilic vs. nucleophilic nature of the reagent determines the reaction mechanism and site of attack. | NFSI (electrophilic) vs. DAST (nucleophilic). |

| Catalyst | Lewis or Brønsted acids can activate the substrate or reagent, influencing the site of reaction. | I(I)/I(III) catalysis in allene fluorination. nih.gov |

| Reaction Conditions | Temperature, solvent, and base can affect the kinetic vs. thermodynamic control of the reaction. | Low temperatures often favor kinetic products. |

This table summarizes the key factors that control the site-selectivity of fluorine introduction in organic molecules.

Origins of Diastereoselectivity in Multi-Step Fluorination-Cyclization Sequences

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) during a reaction sequence is a significant challenge. In the synthesis of substituted fluorinated azetidines, diastereoselectivity can be introduced during the fluorination step, the cyclization step, or both.

The diastereoselectivity of the fluorination step is often influenced by the existing stereocenters in the molecule. For example, in the fluorination of a chiral substrate, the incoming fluorine atom may preferentially approach from one face of the molecule to minimize steric interactions with existing substituents, leading to the formation of one diastereomer over the other. This is an example of substrate-controlled diastereoselection.

The subsequent intramolecular cyclization to form the azetidine ring can also be diastereoselective. The transition state of the cyclization is influenced by the stereochemistry of the substituents on the carbon chain. For instance, the formation of cis- or trans-substituted azetidines can be controlled by the geometry of the precursor and the reaction conditions. Iodine-mediated cyclization of homoallyl amines, for example, can deliver cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization. nih.gov

In multi-step sequences, the stereochemical outcome of the first reaction can dictate the stereochemistry of the subsequent steps. For example, a diastereoselective fluorination reaction can produce a precursor that, upon cyclization, yields a single diastereomer of the final azetidine product. The development of stereoselective methods for the synthesis of densely substituted azetidines is an active area of research, with approaches like electrocyclization routes to azetidine nitrones showing promise for achieving excellent diastereoselectivity. nih.gov

Mechanistic Aspects of Azetidine Ring-Opening Reactions

The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, a property that can be exploited for further synthetic transformations. These reactions typically proceed via nucleophilic attack on one of the ring carbons, leading to cleavage of a C-N or C-C bond.

The mechanism of ring-opening is highly dependent on the nature of the azetidine, the nucleophile, and the reaction conditions. In the presence of an acid catalyst, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack. The ring-opening can then proceed through a pathway that has characteristics of both SN1 and SN2 reactions. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. Generally, nucleophilic attack occurs at the less sterically hindered carbon.

For fluorinated azetidines, the presence of the electron-withdrawing fluorine atom can influence the reactivity and regioselectivity of the ring-opening. For instance, the fluorine atom can affect the stability of any potential carbocationic intermediates, thereby influencing the reaction pathway.

Ring-opening polymerization (ROP) is a specific type of ring-opening reaction where cyclic monomers are converted into long polymer chains. wikipedia.orgyoutube.comlibretexts.org While this is a broad area of polymer chemistry, the fundamental principles of ring strain release and nucleophilic attack are central to the process. wikipedia.orgyoutube.comlibretexts.org The mechanism can be anionic, cationic, or radical in nature. wikipedia.org

Nucleophilic Ring Opening: Chemoselectivity and Regioselectivity

The ring-opening of azetidines with nucleophiles is a fundamental reaction. The presence of a fluorine atom significantly influences the chemoselectivity and regioselectivity of this process.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com In the context of fluorinated azetidines, this pertains to whether the nucleophile attacks the carbon-nitrogen bond of the ring or another functional group within the molecule.

Regioselectivity is the preference for a reaction to occur at one direction over all other possible directions. For substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of the ring-opening of azetidinium ions is influenced by the substitution pattern on the ring. researchgate.netorganic-chemistry.org Generally, nucleophilic attack is favored at the less substituted carbon. However, electronic effects from substituents, like the fluorine atom in 3-fluoroazetidines, can alter this preference. For instance, studies on N-aryl aziridines have shown that ring-opening reactions can proceed with high regioselectivity under various conditions. nih.gov In the case of azetidinium ions without a substituent at the C4 position, nucleophilic attack often occurs regioselectively at this position. organic-chemistry.org Conversely, the presence of a methyl group at C4 can direct the nucleophilic attack to the C2 position. organic-chemistry.org

The introduction of a fluorine atom can dramatically enhance the rate of nucleophilic attack compared to non-fluorinated analogues. researchgate.netacs.org This is attributed to the strong electron-withdrawing nature of fluorine, which increases the electrophilicity of the adjacent carbon atoms. researchgate.netacs.org

A study on the ring-opening of trifluoromethylated cyclic sulfates with various nucleophiles demonstrated that the attack occurred exclusively at the C2 position with inversion of chirality. nih.gov While this is not an azetidine system, it highlights the directing effect of fluorine-containing groups in related heterocyclic systems.

Interactive Table: Regioselectivity in Nucleophilic Ring Opening of Azetidinium Ions organic-chemistry.org

| C4-Substituent | Nucleophile | Major Product |

| None | Azide | C4-attack |

| None | Benzylamine | C4-attack |

| Methyl | Azide | C2-attack |

| Methyl | Benzylamine | C2-attack |

Acid-Catalyzed Ring Opening Processes and Intermediate Formation

Acid catalysis provides an alternative pathway for the ring-opening of azetidines. khanacademy.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ring's nitrogen atom, forming a highly reactive azetidinium ion intermediate. masterorganicchemistry.comyoutube.com This protonation enhances the leaving group ability of the nitrogen atom. masterorganicchemistry.com

The subsequent nucleophilic attack on the azetidinium ion can proceed via a mechanism with characteristics of both SN1 and SN2 reactions. khanacademy.orgyoutube.com The nucleophile generally attacks the more substituted carbon atom, a regioselectivity that is often observed in the acid-catalyzed ring-opening of epoxides as well. khanacademy.orgmasterorganicchemistry.com

In the case of optically pure 2-aryl-3,3-dimethyloxetanes, acid-catalyzed ring-opening occurred at the benzylic position, leading to partial inversion of configuration. epa.gov This suggests the formation of a carbocation-like intermediate, which is then attacked by the nucleophile. The concentration of the acid was found to influence the degree of inversion. epa.gov

Strain-Release Mechanisms in Four-Membered Heterocycles

Four-membered rings like azetidines are characterized by significant ring strain. researchgate.netacs.org This inherent strain is a primary driving force for their ring-opening reactions. nih.govunife.itrsc.org The relief of this strain energy contributes to the thermodynamic favorability of the reaction.

The strain-release concept has been harnessed in various synthetic strategies to access functionalized azetidines. nih.govunife.itrsc.orgnih.govbris.ac.ukresearchgate.netacs.org For example, the reactions of 1-azabicyclo[1.1.0]butanes (ABBs), which are highly strained bicyclic compounds, have been utilized to synthesize a variety of substituted azetidines. nih.govunife.itnih.gov

Photocatalytic radical strategies have also been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes, leveraging a radical strain-release process. unife.itresearchgate.net Computational studies have shown that even a subtle release of strain can be sufficient to overcome the steric challenges typically associated with additions to disubstituted four-membered rings. acs.org

Computational and Theoretical Studies of Fluorinated Azetidine Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactions involving fluorinated azetidines. mit.edu

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations, such as those at the MP2 and DFT levels of theory, provide valuable insights into the energetics of reaction pathways and the structures of transition states. researchgate.netacs.org These calculations have been instrumental in understanding the profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles. researchgate.netacs.org

For example, computations have shown that the substitution of fluorine at the carbon positions of aziridine, a three-membered analogue of azetidine, leads to a dramatic enhancement in the reaction rate with ammonia. researchgate.netacs.org This acceleration is attributed to a combination of factors, including the release of ring strain, stabilization of the leaving group, and electrostatic effects in the transition state. researchgate.netacs.org

Calculations can also predict the activation energies for different reaction pathways, allowing for a comparison of their relative feasibilities. researchgate.net By modeling the transition state structures, researchers can gain a deeper understanding of the factors that control the stereochemistry and regiochemistry of the reaction.

Conformational Analysis of the 3-Fluoroazetidine Ring System

The conformation of the azetidine ring plays a crucial role in its reactivity. Computational methods are employed to study the conformational preferences of the 3-fluoroazetidine ring system.

The four-membered azetidine ring is not planar and can adopt a puckered conformation. nih.gov The substituents on the ring influence the preferred pucker. A computational study on L-azetidine-2-carboxylic acid revealed that the azetidine ring can have either a puckered structure depending on the backbone conformation. nih.gov

The introduction of fluorine atoms can significantly alter the conformational landscape. For instance, studies on 3,4-difluoro-l-prolines, which contain a five-membered ring, have shown that the fluorine atoms bias the ring pucker and the cis/trans ratio of the prolyl bond. acs.org Similar effects are expected in the 3-fluoroazetidine system, where the electronegative fluorine atom can influence the ring's geometry through steric and electronic interactions.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling has emerged as a powerful predictive tool in organic synthesis. mit.edu By simulating reaction pathways and calculating key parameters, it is possible to predict the reactivity and selectivity of chemical reactions involving fluorinated azetidines.

Researchers have successfully used computational models to guide the synthesis of azetidines. mit.edu By calculating frontier orbital energies and modeling other factors that influence reaction yield, they can prescreen potential reactants and predict which combinations are likely to be successful. mit.edu This approach has been shown to be accurate in predicting the outcome of reactions and has led to the discovery of new synthetic routes to azetidine-containing compounds. mit.edu

Furthermore, computational methods can be used to understand and predict the selectivity of reactions. For example, DFT calculations have been used to rationalize the regioselectivity observed in the nucleophilic ring-opening of azetidinium ions. researchgate.netorganic-chemistry.org These models can help in designing catalysts and reaction conditions that favor the formation of a specific desired product.

Interactive Table: Computationally Predicted vs. Experimental Outcome for Azetidine Synthesis mit.edu

| Alkene | Oxime | Predicted Outcome | Experimental Result |

| Substrate A | Substrate X | High Yield | High Yield |

| Substrate B | Substrate Y | Low Yield | Low Yield |

| Substrate C | Substrate Z | No Reaction | No Reaction |

Chemical Reactivity and Derivatization of 3 Methoxymethyl 3 Fluoroazetidine

Functional Group Transformations at the Methoxymethyl Moiety

The methoxymethyl group at the C3 position offers a handle for further molecular elaboration through cleavage of the ether linkage or modification of the methylene (B1212753) bridge.

Selective Cleavage and Interconversion of Ether Functions

The methoxymethyl (MOM) ether is a commonly employed protecting group for alcohols, and its cleavage is a well-established transformation in organic synthesis. A variety of acidic conditions can be employed for the deprotection of MOM ethers. wikipedia.org For instance, treatment with strong acids such as trifluoroacetic acid or hydrochloric acid can effectively remove the MOM group to reveal the corresponding alcohol. Lewis acids, such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), have also been shown to be effective for the cleavage of benzyl ethers, a related ether linkage, under mild conditions, suggesting their potential applicability to MOM ether cleavage in sensitive substrates.

In the context of complex molecules, chemoselective deprotection is crucial. A method for the chemoselective deprotection of phenolic MOM ethers using silica-supported sodium hydrogen sulfate has been reported, highlighting the potential for mild and selective cleavage. organic-chemistry.org Furthermore, a combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl has been shown to deprotect aromatic MOM ethers, with the reaction mechanism differing from that of aliphatic MOM ethers. nih.gov While specific examples involving 3-(methoxymethyl)-3-fluoroazetidine are not extensively documented in the literature, these established methods for MOM ether cleavage provide a strong foundation for achieving the transformation to the corresponding 3-hydroxymethyl-3-fluoroazetidine derivative. This intermediate can then serve as a precursor for further functionalization, such as esterification or oxidation.

Table 1: Representative Conditions for Methoxymethyl Ether Cleavage

| Reagent/Catalyst | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard strong acid condition. |

| Hydrochloric Acid (HCl) | Methanol (MeOH) or Dioxane | Room Temperature | Common and effective method. |

| Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂) | Dichloromethane (DCM) | 0 °C to Room Temperature | Mild conditions, good for sensitive substrates. |

| Silica-Supported Sodium Hydrogen Sulfate | Acetonitrile/Water | Room Temperature | Heterogeneous catalyst, allows for easy work-up. |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (MeCN) | 0 °C to 50 °C | Mild, non-acidic conditions. |

This table presents generalized conditions for MOM ether cleavage based on existing literature; specific optimization for this compound may be required.

Oxidative and Reductive Modifications of the Side Chain

While direct oxidation or reduction of the methoxymethyl group itself is not a common transformation, conversion to the corresponding hydroxymethyl derivative, as discussed in the previous section, opens up avenues for such modifications. The resulting primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. For instance, Swern oxidation or the use of Dess-Martin periodinane would yield the corresponding 3-formyl-3-fluoroazetidine. Stronger oxidizing agents like potassium permanganate or Jones reagent could potentially lead to the 3-carboxy-3-fluoroazetidine derivative, although the stability of the azetidine (B1206935) ring under these harsh conditions would need to be considered.

Conversely, while the methoxymethyl group is already in a reduced state, further reduction is not a typical transformation. However, if the ether were to be converted to other functional groups, reductive modifications could be envisioned. For example, conversion of the hydroxymethyl group to a leaving group, followed by nucleophilic substitution with a hydride source, could lead to a methyl group at the 3-position.

Reactions Involving the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for diversification of the this compound scaffold. Its nucleophilic character allows for a wide range of reactions to introduce various substituents.

N-Alkylation and N-Acylation Reactions for Scaffold Diversification

N-alkylation of the azetidine nitrogen can be achieved using various alkylating agents such as alkyl halides or sulfonates in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions. For instance, reacting this compound with an alkyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile would be a standard approach.

N-acylation is another fundamental transformation for derivatizing the azetidine nitrogen. Acyl chlorides or anhydrides are common acylating agents, typically used in the presence of a base to neutralize the acid byproduct. For example, treatment with acetyl chloride in the presence of triethylamine (TEA) or pyridine (B92270) would yield the corresponding N-acetyl derivative. These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of acyl groups. A patent for the synthesis of 3-fluoroazetidine (B1273558) derivatives describes N-protection using di-tert-butyl dicarbonate ((Boc)₂O) or benzyl chloroformate (CbzCl), which are common N-acylation-type reactions. google.com

Formation of Amide, Sulfonamide, and Carbamate Derivatives

Building upon N-acylation, a diverse range of amide derivatives can be synthesized. Beyond simple alkyl and aryl acyl groups, coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) would provide access to a vast array of amide-containing molecules.

The nucleophilic nitrogen of the azetidine ring can also react with sulfonyl chlorides to form sulfonamides. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine. For example, reaction with p-toluenesulfonyl chloride would yield the corresponding N-tosyl-3-(methoxymethyl)-3-fluoroazetidine.

Carbamate derivatives can be prepared through several methods. Reaction of the azetidine with an isocyanate will directly yield the corresponding urea derivative. Alternatively, treatment with a chloroformate, such as ethyl chloroformate, in the presence of a base will provide the N-ethoxycarbonyl derivative. Carbamates can also be formed through the reaction of the amine with an alcohol in the presence of a coupling agent that activates the alcohol, or via rearrangement reactions. nih.govorganic-chemistry.org

Table 2: Examples of N-Functionalization Reactions for Azetidine Derivatives

| Reaction Type | Reagent | Base | Solvent | Product Type |

| N-Alkylation | Alkyl Bromide | DIPEA | Acetonitrile | N-Alkylazetidine |

| N-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | N-Acetylazetidine |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | N-Tosylazetidine |

| Carbamate Formation | Ethyl Chloroformate | Triethylamine | Dichloromethane | N-Ethoxycarbonylazetidine |

This table provides representative examples of N-functionalization reactions. The specific conditions may need to be optimized for this compound.

Reactivity and Stability of the Fluorinated Stereocenter

The C3 position of this compound is a quaternary stereocenter, and the presence of the fluorine atom significantly influences the chemical properties of the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high stability to the fluorinated center.

The azetidine ring itself possesses a significant amount of ring strain (approximately 25.4 kcal/mol), which is intermediate between the more strained aziridines and the less strained pyrrolidines. rsc.org This ring strain can influence the reactivity of the molecule, potentially making it susceptible to ring-opening reactions under certain conditions. However, the 3,3-disubstitution pattern in this compound is expected to provide some steric hindrance, which may help to stabilize the ring against nucleophilic attack.

The stability of the fluorinated stereocenter is generally high under a wide range of reaction conditions, including those typically used for N-alkylation, N-acylation, and mild ether cleavage. The strong C-F bond is not readily cleaved by common nucleophiles or under typical acidic or basic conditions used for the manipulation of the other functional groups. However, under forcing conditions or with specific reagents designed for C-F bond activation, cleavage could potentially occur. The stability of the azetidine ring itself is often the more pressing concern, as highly acidic or basic conditions, or reactions involving strong nucleophiles, could potentially lead to ring-opening. rsc.org Nevertheless, for the majority of synthetic transformations aimed at derivatizing the methoxymethyl or amino functionalities, the fluorinated stereocenter is expected to remain intact.

Chemical Stability of the Carbon-Fluorine Bond under Various Conditions

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to organofluorine compounds. In this compound, the C-F bond is situated at a tertiary carbon, and it exhibits remarkable stability under a wide range of chemical conditions. This stability is a key feature, allowing for chemical modifications at other parts of the molecule without cleavage of the C-F bond.

Studies on the synthesis and derivatization of related 3-fluoroazetidines demonstrate that the C-F bond is inert to many standard synthetic transformations. For instance, the N-Boc protecting group, commonly used in azetidine chemistry, can be removed using strong acids (e.g., HCl) without affecting the integrity of the C-F bond nih.gov. Similarly, the azetidine nitrogen can undergo reactions like alkylation and amination under conditions where the C-F bond remains intact nih.gov.

The hydrolytic stability of the C-F bond is exceptionally high. It is resistant to cleavage in neutral, acidic, and basic aqueous media under typical laboratory conditions acs.orgresearchgate.net. While certain enzymatic systems in microorganisms have been shown to be capable of defluorinating specific, structurally distinct organofluorine compounds, particularly those with activating functional groups, there is no evidence to suggest that the tertiary C-F bond in a stable ring system like this compound would be susceptible to such biological degradation under normal conditions nsf.govnih.gov.

| Condition | Stability of C-F Bond | Rationale |

| Strongly Acidic (e.g., HCl) | High | The high bond dissociation energy of the C-F bond prevents cleavage. |

| Strongly Basic (e.g., KOH) | High | The bond is resistant to nucleophilic attack by hydroxide under standard conditions acs.org. |

| Neutral Aqueous Media | High | The compound shows high hydrolytic stability acs.orgresearchgate.net. |

| Common Reductive/Oxidative Conditions | High | Stable to conditions used for modifying other parts of the molecule, such as the azetidine nitrogen. |

This table presents expected stability based on general principles of organofluorine chemistry and data from related compounds.

Potential for Further Fluorination or Defluorination at C-3

Further Fluorination: The conversion of the monofluorinated C-3 position in this compound to a gem-difluoro (CF2) group is a synthetically formidable challenge. Methods for creating gem-difluoro groups typically involve the fluorination of precursor functional groups like ketones or diazo compounds nih.govuwaterloo.ca. Attempting to replace the methoxymethyl group with a second fluorine atom would necessitate the cleavage of a stable carbon-carbon bond, a process that would likely require harsh conditions leading to the decomposition of the azetidine ring. Therefore, further fluorination at the C-3 position from the this compound scaffold is not considered a viable synthetic pathway.

Defluorination: The chemical cleavage of the C-F bond (defluorination) in a saturated, unactivated tertiary fluoride (B91410) is difficult to achieve due to its high bond strength. Such reactions typically require potent reducing agents, such as dissolving metals (e.g., Na/NH3) or certain organometallic reagents, which are often non-selective and could lead to the undesired opening of the strained azetidine ring rsc.orgrsc.org. While specific methodologies for defluorination exist, they are not broadly applicable and there are no reports of such a transformation being performed on this specific molecule bohrium.com. As mentioned previously, while microbial defluorination pathways exist for some fluorinated compounds, they are highly substrate-specific nsf.govnih.gov.

Influence of Fluorine on Neighboring Functional Group Reactivity

The most significant impact of the fluorine atom in this compound is its powerful inductive electron-withdrawing effect (-I effect), which modulates the reactivity of the adjacent functional groups.

Influence on the Azetidine Nitrogen: The primary effect of the C-3 fluorine substituent is a marked decrease in the basicity and nucleophilicity of the azetidine nitrogen atom. The electron density is pulled away from the nitrogen, making its lone pair of electrons less available for protonation or for attacking an electrophile. This reduction in basicity (a lower pKa value compared to its non-fluorinated analogue) is a well-documented phenomenon in fluorinated amines and heterocycles nih.govresearchgate.net. Consequently, reactions involving the nucleophilic character of the nitrogen, such as N-alkylation or N-acylation, may require more forcing conditions compared to the non-fluorinated parent compound.

Influence on Azetidine Ring Reactivity: Azetidines undergo ring-opening reactions due to the relief of ring strain, typically after activation of the nitrogen atom by an electrophile acs.orgambeed.com. The electron-withdrawing fluorine atom at C-3 can influence the regioselectivity of such ring-opening reactions. By inductively destabilizing any potential carbocation character on the adjacent ring carbons (C-2 and C-4), the fluorine atom makes nucleophilic attack at these positions less favorable compared to a non-fluorinated azetidine. This effect has been observed in other strained heterocycles where fluorine substitution profoundly alters reaction rates and regiochemical outcomes nih.govresearchgate.net.

Influence on the Methoxymethyl Group: The inductive effect of the fluorine atom also extends to the methoxymethyl group, although to a lesser extent as it is transmitted through a carbon atom. This effect is unlikely to significantly alter the intrinsic reactivity of the ether linkage or the methyl C-H bonds, which are generally robust. The dominant influence of the fluorine atom remains on the electronic properties of the azetidine ring system itself.

The following table summarizes the electronic influence of the fluorine atom:

| Functional Group | Property Affected | Effect |

| Azetidine Nitrogen | Basicity (pKa) | Decreased |

| Azetidine Nitrogen | Nucleophilicity | Decreased |

| Azetidine Ring | Ring-Opening Reactivity | Regioselectivity and rate are likely altered |

| Methoxymethyl Group | Reactivity | Minimal, primarily subject to a weak inductive effect |

Role As a Synthetic Building Block in Complex Molecular Architectures

Integration into Advanced Nitrogen-Containing Heterocyclic Scaffolds

The inherent ring strain of the azetidine (B1206935) core in 3-(Methoxymethyl)-3-fluoroazetidine makes it an excellent electrophilic substrate for ring-opening reactions, providing a gateway to a variety of more complex nitrogen-containing heterocycles. This reactivity, coupled with the influence of the fluorine and methoxymethyl substituents, allows for its strategic incorporation into diverse molecular frameworks.

Synthesis of Fused Ring Systems (e.g., pyrrolidines, piperidines)

The construction of fused ring systems, such as pyrrolidines and piperidines, is a cornerstone of synthetic organic chemistry, owing to the prevalence of these motifs in natural products and pharmaceuticals. While direct examples of the use of this compound in the synthesis of fused rings are not extensively documented, established synthetic routes for analogous 3-fluoroazetidines and 3-fluoropyrrolidines provide a clear blueprint for its potential applications researchgate.net.

One plausible strategy involves the nucleophilic ring-opening of an N-activated this compound with a suitable carbon nucleophile that also contains a latent electrophilic site. For instance, reaction with a Grignard or organolithium reagent derived from a protected haloalkane could introduce a side chain that, after deprotection and subsequent intramolecular cyclization, would yield a substituted pyrrolidine (B122466) or piperidine (B6355638). The stereochemistry of the fluorine atom at the 3-position could direct the diastereoselectivity of the cyclization step.

Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful method for constructing pyrrolidine rings nih.gov. Azomethine ylides, generated from the ring-opening of aziridines or the condensation of aldehydes and amino esters, can react with various dipolarophiles. It is conceivable that a derivative of this compound could be elaborated to participate as either the dipolarophile or, after suitable modification, as a precursor to the azomethine ylide itself, leading to highly functionalized, fluorinated pyrrolidine-fused systems.

The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions mdpi.comyoutube.comchemicalbook.comnih.govyoutube.com. A potential route utilizing this compound could involve its ring-opening to form a linear amino alcohol, which could then be elaborated and cyclized to form a 3-fluoro-3-(methoxymethyl)piperidine (B14785925) derivative. The presence of the fluorine atom can influence the chemical and metabolic stability of the resulting piperidine ring.

Construction of Spirocyclic Compounds Incorporating the Azetidine Ring

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality and novel intellectual property potential. The azetidine ring of this compound is an attractive core for the construction of spirocyclic systems mdpi.comnih.gov.

A common approach to spirocyclic azetidines involves the intramolecular cyclization of a precursor containing a suitably positioned nucleophile and electrophile. For example, an N-protected this compound could be functionalized at the nitrogen atom with a chain containing a terminal nucleophile. Subsequent activation of a group at the 3-position (if the methoxymethyl group is modified) or the use of an external dielectrophile could trigger a spirocyclization event.

Alternatively, the azetidine ring itself can be constructed onto a pre-existing cyclic ketone. While not a direct use of this compound as a starting material, this highlights the accessibility of spiro-azetidine frameworks chemrxiv.org. A hypothetical route could involve the synthesis of a spirocyclic precursor from a cyclic ketone, followed by the introduction of the fluorine and methoxymethyl groups at a later stage.

The development of novel spirocyclic pyrrolidones as mimetics for peptide ligands in enzyme inhibitors showcases the utility of spiro-heterocycles in medicinal chemistry nih.gov. By analogy, spirocyclic compounds derived from this compound could serve as valuable scaffolds for targeting a range of biological targets.

Application in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy nih.gov. The application of MCRs in the synthesis of diverse heterocyclic libraries is well-established.

While specific examples of this compound participating in MCRs are not yet reported, its functional groups suggest potential for its inclusion in such reactions. For instance, the secondary amine of the azetidine could participate as the amine component in Ugi or Passerini reactions. An N-protected derivative could be deprotected in situ to engage in the MCR cascade.

A hypothetical Ugi-type reaction could involve this compound, an aldehyde, a carboxylic acid, and an isocyanide. This would lead to the rapid assembly of a complex acyclic product bearing the fluorinated azetidine moiety. Subsequent intramolecular reactions could then be envisioned to construct more elaborate heterocyclic systems. The fluorine and methoxymethyl groups would be strategically positioned within the final scaffold, influencing its conformational properties and potential biological activity.

Precursor for Non-Natural Fluorinated Amino Acids and Peptide Mimetics

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological function. Fluorinated amino acids, in particular, can impart unique conformational constraints and improve metabolic stability. This compound serves as a valuable precursor for the synthesis of novel fluorinated amino acid derivatives and peptide mimetics.

Stereoselective Synthesis of Fluorinated Amino Acid Derivatives

The stereoselective synthesis of amino acids is a mature field, yet the demand for novel, structurally diverse building blocks remains high. The synthesis of cyclic amino acids, such as those based on the azetidine ring, has been an area of active research thieme-connect.de.

The synthesis of 3-fluoroazetidine-2-carboxylic acid has been reported, demonstrating the feasibility of incorporating the fluorinated azetidine motif into an amino acid structure mdpi.com. A plausible route to a non-natural amino acid from this compound would involve the selective oxidation of the carbon atom at the 2-position of the azetidine ring to a carboxylic acid. This could potentially be achieved through metallation at the 2-position followed by carboxylation. The stereochemistry of the resulting amino acid would be influenced by the directing effects of the existing substituents and the choice of reagents.

Alternatively, the azetidine ring could be opened to reveal a linear fluorinated amino precursor, which could then be cyclized to form a different heterocyclic amino acid, such as a fluorinated proline derivative. The development of stereoselective synthetic routes to δ-amino acids containing multiple fluorine atoms highlights the sophisticated strategies that can be employed to create complex fluorinated amino acid building blocks beilstein-journals.orgnih.gov.

Design and Synthesis of Conformationally Restricted Peptide Scaffolds

The incorporation of conformationally restricted amino acids into peptides can enforce specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. The rigid framework of the azetidine ring, combined with the stereoelectronic effects of the fluorine atom, makes amino acids derived from this compound attractive candidates for inducing conformational constraints in peptide scaffolds.

Once synthesized, the fluorinated azetidine-based amino acid can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The presence of the fluorinated azetidine unit is expected to restrict the rotational freedom of the peptide backbone in its vicinity, leading to a more defined three-dimensional structure. The methoxymethyl group offers a handle for further functionalization, allowing for the attachment of reporter groups, cross-linking agents, or other moieties to probe biological interactions.

The synthesis of pyrrolidine-based analogs of sphingosylphosphorylcholine (B14255) for the development of antileishmanial agents demonstrates how modified heterocyclic amino alcohol derivatives can be utilized to create bioactive molecules nih.gov. This approach could be extended to peptide mimetics derived from this compound to target a wide range of diseases.

Strategic Application in Structure-Based Chemical Design

The deliberate incorporation of this compound into lead compounds is a testament to the power of structure-based design, a methodical approach that leverages the 3D structure of a biological target to design more potent and selective drugs. This fluorinated building block offers a unique set of steric and electronic features that can be exploited to optimize ligand-target interactions.

Modulation of Molecular Three-Dimensionality and Electrostatic Features

The highly electronegative fluorine atom significantly alters the local electronic environment. This can be visualized through molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across a molecule. In a study on fluorinated azetidine derivatives, qualitative MEP analysis revealed that the presence of fluorine modulates the electronic distribution at neighboring atoms. researchgate.net For this compound, the fluorine atom would be expected to create a region of negative electrostatic potential, while the adjacent carbon and the hydrogen atoms of the methoxymethyl group would become more electropositive. This localized dipole can engage in specific, non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the amino acid residues of a target protein, thereby enhancing binding affinity and selectivity.

The methoxymethyl group further contributes to the molecule's 3D profile and potential for interaction. The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of contact with the biological target. The flexibility of the methoxymethyl side chain, while anchored to a rigid ring, allows for fine-tuning of the substituent's orientation to maximize favorable interactions within a binding pocket.

Application of Fluorine in Bioisosteric Replacement for Enhanced Chemical Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties to improve a molecule's characteristics, is a cornerstone of modern medicinal chemistry. Fluorine has proven to be an exceptional bioisostere for hydrogen and other functional groups due to its small size and unique electronic properties.

The introduction of fluorine into a molecule can have a profound impact on its metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent the formation of unwanted metabolites and increase the in vivo half-life of a drug.

Furthermore, the strategic placement of fluorine can significantly modulate the basicity (pKa) of nearby amine groups. In the case of this compound, the electron-withdrawing nature of the fluorine atom lowers the pKa of the azetidine nitrogen. This reduction in basicity can be advantageous in several ways. For instance, it can reduce off-target effects that are often associated with highly basic amines and can improve oral bioavailability by altering a compound's ionization state at physiological pH. Studies on related fluorinated pyridines have demonstrated that the replacement of a C-H bond with a C-F bond leads to a quantifiable decrease in the pKa of the nitrogen atom. nih.gov

Below is a table summarizing the anticipated effects of incorporating the this compound moiety as a building block in drug design:

| Property | Influence of this compound | Rationale |

| Molecular Conformation | Increased three-dimensionality and conformational rigidity. | The strained azetidine ring provides a defined spatial arrangement of substituents. |

| Electrostatic Potential | Creation of localized dipoles and modulation of charge distribution. | The highly electronegative fluorine atom induces a strong dipole moment. researchgate.net |

| Metabolic Stability | Enhanced resistance to oxidative metabolism. | The strength of the C-F bond prevents enzymatic cleavage. |

| Basicity (pKa) | Lowered pKa of the azetidine nitrogen. | The electron-withdrawing effect of the fluorine atom reduces the basicity of the amine. nih.gov |

| Lipophilicity (LogP) | Modulated lipophilicity. | A balance between the lipophilic fluorine and the polar methoxymethyl group. nih.gov |

| Hydrogen Bonding | Potential for hydrogen bond acceptance. | The ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor. |

Future Directions and Advanced Research Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-(methoxymethyl)-3-fluoroazetidine faces challenges related to efficiency, safety, and environmental impact. nih.gov Future research will focus on greener and more atom-economical methods, moving beyond traditional multi-step sequences.

C-H Activation:

A major frontier in synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds has already proven effective for creating azetidine (B1206935) rings. organic-chemistry.org Future strategies will likely target the selective C-H activation of the azetidine core or its substituents. This approach avoids the need for pre-functionalized starting materials, shortening synthetic routes and reducing waste. rsc.org The development of transition-metal-catalyzed C-H activation could enable the direct arylation, alkylation, or further functionalization of the azetidine scaffold, providing rapid access to a diverse library of derivatives based on the core structure of this compound. rsc.orgbeilstein-journals.org This is particularly relevant for late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. nih.gov

Flow Chemistry:

Flow chemistry, which involves performing reactions in continuous-flow reactors, is set to revolutionize the synthesis of fluorinated heterocycles. mit.edursc.org This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety when handling hazardous reagents or unstable intermediates, and improved scalability. rsc.orgacs.org The synthesis of fluorinated compounds, in particular, can be challenging, but flow chemistry enables the use of gaseous reagents and can improve the efficiency of fluorination reactions. mit.edunumberanalytics.com Researchers have already developed continuous flow systems for the synthesis of 3-substituted azetidines, demonstrating the feasibility of this approach. acs.org Applying flow chemistry to the synthesis of this compound could lead to safer, more sustainable, and potentially automated production processes. chemistryworld.comnih.gov

Exploration of Novel Reactivity Modes for Complex Derivatization and Functionalization

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a key feature that dictates its reactivity. rsc.orgrsc.org While more stable than aziridines, this strain can be harnessed for unique chemical transformations, allowing for the creation of highly complex and densely functionalized molecules that are otherwise difficult to access. nih.govrsc.org

Future research will delve deeper into novel ways to derivatize the this compound core. Key areas of exploration include:

Strain-Release Functionalization: Methods that leverage the ring strain, such as nickel-catalyzed cross-coupling reactions of 1-azabicyclo[1.1.0]butanes, can produce highly substituted azetidines. nih.gov Adapting such strategies could allow for the introduction of all-carbon quaternary centers at the C3 position.

Ring-Opening Reactions: The controlled, enantioselective ring-opening of azetidines using chiral catalysts can yield valuable acyclic building blocks with defined stereochemistry. acs.org Research into the selective opening of the this compound ring could provide access to novel fluorinated amino alcohol derivatives.

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, represent a powerful and direct strategy for synthesizing functionalized azetidines from imines and alkenes under mild conditions. nih.govchemrxiv.org This approach could be used to build upon the azetidine scaffold or to develop alternative syntheses of related structures. nih.gov

These advanced derivatization methods will enable chemists to move beyond simple modifications and explore more complex molecular architectures, significantly expanding the chemical space around the this compound motif. researchgate.net

Integration with Machine Learning and AI for Predictive Synthesis and Reaction Optimization

For a scaffold like this compound, AI and ML can accelerate research and development in several ways:

Predictive Synthesis: ML models, trained on vast databases of chemical reactions, can predict the feasibility and yield of a proposed synthetic step. vapourtec.comu-strasbg.fr This allows researchers to prioritize more promising routes in silico, saving time and resources.

Reaction Optimization: AI-driven platforms can autonomously explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for yield and purity. chemcopilot.comopengovasia.com This approach, often integrated with robotic lab automation, can optimize the synthesis of the target compound and its derivatives far more efficiently than traditional one-variable-at-a-time methods. technologynetworks.comvapourtec.com

Discovery of Novel Reactivity: By analyzing patterns in reaction data that may not be obvious to human chemists, ML can help uncover new types of reactions or suggest non-intuitive catalyst and reagent combinations. vapourtec.com This could lead to the discovery of entirely new ways to functionalize the azetidine ring.

Expanding Applications in Materials Science and Catalysis beyond Traditional Fields